molecular formula C14H13ClO2 B12740909 5-Propyl-3-(o-chlorobenzylidene)furan-2-one CAS No. 120388-32-1

5-Propyl-3-(o-chlorobenzylidene)furan-2-one

Cat. No.: B12740909
CAS No.: 120388-32-1
M. Wt: 248.70 g/mol
InChI Key: CJBXWZIRMBFWPZ-DHZHZOJOSA-N
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Description

5-Propyl-3-(o-chlorobenzylidene)furan-2-one is a chemical compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound features a propyl group at the 5-position and an o-chlorobenzylidene group at the 3-position of the furan ring. These structural modifications impart unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one typically involves the condensation of 5-propylfuran-2-one with o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzylidene derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-3-(o-chlorobenzylidene)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.

    Substitution: The chlorine atom in the o-chlorobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives, depending on the nucleophile used.

Scientific Research Applications

5-Propyl-3-(o-chlorobenzylidene)furan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Propyl-3-(o-chlorobenzylidene)furan-2-one involves its interaction with specific molecular targets. The furan ring and benzylidene group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2-one: Similar structure but with a p-tolyl group instead of a propyl group.

    5-Propyl-3-(p-chlorobenzylidene)furan-2-one: Similar structure but with a p-chlorobenzylidene group instead of an o-chlorobenzylidene group.

Uniqueness

5-Propyl-3-(o-chlorobenzylidene)furan-2-one is unique due to the specific positioning of the propyl and o-chlorobenzylidene groups, which confer distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

120388-32-1

Molecular Formula

C14H13ClO2

Molecular Weight

248.70 g/mol

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]-5-propylfuran-2-one

InChI

InChI=1S/C14H13ClO2/c1-2-5-12-9-11(14(16)17-12)8-10-6-3-4-7-13(10)15/h3-4,6-9H,2,5H2,1H3/b11-8+

InChI Key

CJBXWZIRMBFWPZ-DHZHZOJOSA-N

Isomeric SMILES

CCCC1=C/C(=C\C2=CC=CC=C2Cl)/C(=O)O1

Canonical SMILES

CCCC1=CC(=CC2=CC=CC=C2Cl)C(=O)O1

Origin of Product

United States

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